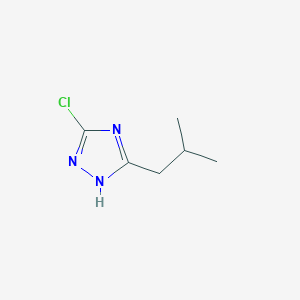
3-氯-5-异丁基-1H-1,2,4-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-isobutyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and isobutyl groups in the triazole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
科学研究应用
3-chloro-5-isobutyl-1H-1,2,4-triazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.
作用机制
Target of Action
3-chloro-5-isobutyl-1H-1,2,4-triazole is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . The primary targets of this compound are biological receptors with which it interacts through hydrogen-bonding and dipole interactions .
Mode of Action
The interaction of 3-chloro-5-isobutyl-1H-1,2,4-triazole with its targets results in significant changes. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, thereby altering the biochemical processes within the cell.
Biochemical Pathways
The biochemical pathways affected by 3-chloro-5-isobutyl-1H-1,2,4-triazole are diverse and depend on the specific targets of the compound. For instance, 1,2,4-triazoles have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound may affect a variety of biochemical pathways, from those involved in bacterial cell wall synthesis to those involved in inflammation and cancer cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-isobutyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination and alkylation to introduce the chlorine and isobutyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 3-chloro-5-isobutyl-1H-1,2,4-triazole may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
化学反应分析
Types of Reactions
3-chloro-5-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
相似化合物的比较
Similar Compounds
- 3-chloro-1H-1,2,4-triazole
- 5-chloro-1H-1,2,4-triazole
- 3-isobutyl-1H-1,2,4-triazole
Uniqueness
3-chloro-5-isobutyl-1H-1,2,4-triazole is unique due to the simultaneous presence of both chlorine and isobutyl groups in the triazole ring. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also provides distinct properties that can be exploited in various applications.
属性
IUPAC Name |
3-chloro-5-(2-methylpropyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIASRYBLPCJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
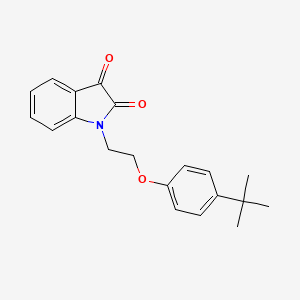
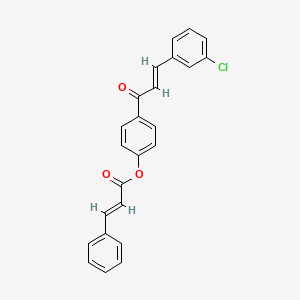
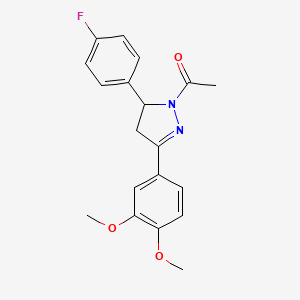
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)
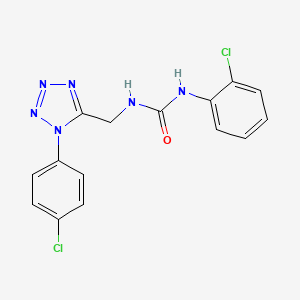
methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)
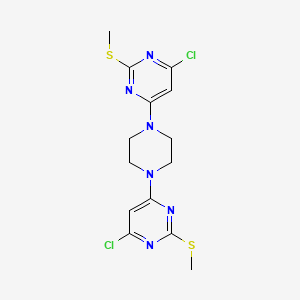
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
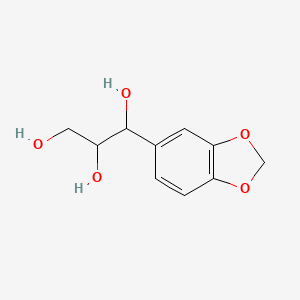
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
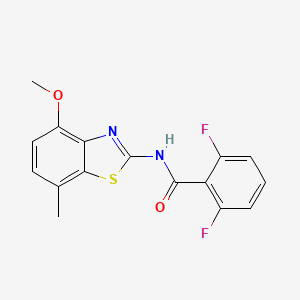
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)
![5-fluoro-6-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B2509215.png)
